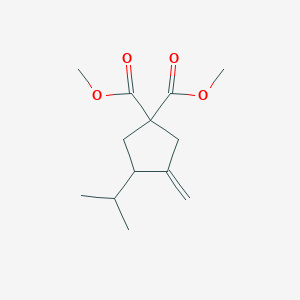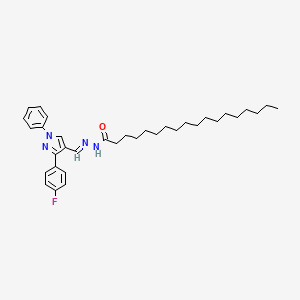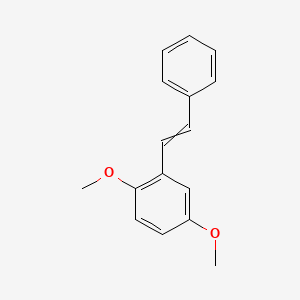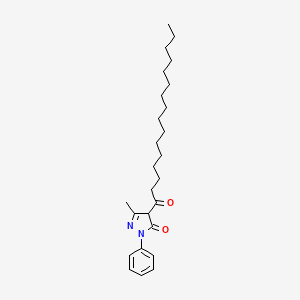![molecular formula C18H16N2O2S B11942834 N-(7-hydroxy-1-naphthyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B11942834.png)
N-(7-hydroxy-1-naphthyl)-N'-[3-(methylthio)phenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(7-hydroxy-1-naphthyl)-N’-[3-(methylthio)phenyl]urea: is an organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and material science. The presence of both naphthyl and phenyl groups in its structure suggests potential biological activity and chemical reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(7-hydroxy-1-naphthyl)-N’-[3-(methylthio)phenyl]urea typically involves the reaction of 7-hydroxy-1-naphthylamine with 3-(methylthio)phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound might involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxyl group in the naphthyl ring can undergo oxidation to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced forms.
Substitution: Halogenated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound can be used as a building block in organic synthesis, particularly in the development of new materials and polymers.
Biology: Due to its structural features, it may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: In the industrial sector, it can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of N-(7-hydroxy-1-naphthyl)-N’-[3-(methylthio)phenyl]urea would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the hydroxyl and methylthio groups could influence its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- N-(7-hydroxy-1-naphthyl)-N’-phenylurea
- N-(1-naphthyl)-N’-[3-(methylthio)phenyl]urea
- N-(7-hydroxy-1-naphthyl)-N’-[4-(methylthio)phenyl]urea
Comparison: Compared to these similar compounds, N-(7-hydroxy-1-naphthyl)-N’-[3-(methylthio)phenyl]urea might exhibit unique properties due to the specific positioning of the hydroxyl and methylthio groups. These functional groups can significantly influence the compound’s reactivity, biological activity, and overall chemical behavior.
Eigenschaften
Molekularformel |
C18H16N2O2S |
|---|---|
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
1-(7-hydroxynaphthalen-1-yl)-3-(3-methylsulfanylphenyl)urea |
InChI |
InChI=1S/C18H16N2O2S/c1-23-15-6-3-5-13(10-15)19-18(22)20-17-7-2-4-12-8-9-14(21)11-16(12)17/h2-11,21H,1H3,(H2,19,20,22) |
InChI-Schlüssel |
GYHZBYPKMNZJKG-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC=CC(=C1)NC(=O)NC2=CC=CC3=C2C=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(9-Anthrylmethylene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11942766.png)

![2-[2-(3-chlorophenoxy)propanoyl]-N-ethylhydrazinecarbothioamide](/img/structure/B11942789.png)
![4-nitrophenyl (2S)-3-[4-(benzyloxy)phenyl]-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B11942799.png)


![[2-Oxo-4-(trifluoromethyl)chromen-7-yl] 3-phenyl-2-(phenylmethoxycarbonylamino)propanoate](/img/structure/B11942819.png)







